Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate
Description
Background and Historical Context
The development of pyrazolo[1,5-b]pyridazine derivatives, including ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate, emerged from extensive research into fused heterocyclic systems during the late 20th century. These compounds belong to a class of heterocyclic structures that have attracted significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. The pyrazolo[1,5-b]pyridazine scaffold was first systematically explored as researchers sought to create purine analogues with beneficial properties as antimetabolites in biochemical reactions. The presence of nitrogen atoms in the fused ring system contributes to the reactivity and biological interaction potential of these compounds, making them valuable targets for synthetic chemistry research.
The historical development of this compound specifically can be traced through various synthetic methodologies that have evolved over time. Early synthetic approaches involved the reaction of appropriately substituted pyrazole precursors with pyridazine-containing reagents under specific catalytic conditions. The compound was first documented in chemical databases in 2019, indicating its relatively recent characterization and registration in formal chemical repositories. Research into this specific derivative has been driven by the need to understand how ester functionalization affects the overall properties of the pyrazolo[1,5-b]pyridazine core structure.
The evolution of synthetic methods for preparing this compound reflects broader advances in heterocyclic chemistry. Modern synthetic approaches have focused on developing efficient, high-yielding procedures that can access this compound through various pathways, including cyclization reactions and direct functionalization strategies. The compound has been studied as part of broader structure-activity relationship investigations aimed at understanding how different substituents and functional groups influence the biological and chemical properties of the pyrazolo[1,5-b]pyridazine scaffold.
Chemical Classification and Nomenclature
This compound is classified as a heterocyclic organic compound belonging to the broader category of fused nitrogen-containing aromatics. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature rules, which define the structural framework through the fusion of pyrazole and pyridazine rings. The systematic name reflects the specific connectivity pattern where the pyrazole ring is fused to the pyridazine ring at positions 1 and 5, creating the characteristic [1,5-b] fusion pattern. The carboxylate functionality is positioned at the 3-position of the fused ring system, with the ethyl group serving as the alkyl component of the ester functionality.
The compound is also known by several synonymous names in chemical literature and databases. These include pyrazolo[1,5-b]pyridazine-3-carboxylic acid ethyl ester, which emphasizes the ester nature of the functional group, and ethyl 4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylate for the saturated analogue. The Chemical Abstracts Service has assigned the registry number 55259-43-3 to this compound, providing a unique identifier for database searches and regulatory purposes. This registration number specifically corresponds to the unsaturated form of the compound with the molecular formula of nine carbon, nine hydrogen, three nitrogen, and two oxygen atoms.
Alternative nomenclature systems occasionally refer to this compound using different organizational schemes, but the pyrazolo[1,5-b]pyridazine-3-carboxylate designation remains the most widely accepted and standardized naming convention. The nomenclature clearly indicates the parent heterocyclic framework, the position of substitution, and the nature of the functional group, providing chemists with sufficient information to understand the molecular structure without requiring visual representation. This systematic approach to naming ensures consistent communication within the scientific community and facilitates accurate database searches and literature reviews.
Structural Characteristics
The molecular structure of this compound features a distinctive bicyclic core consisting of a pyrazole ring fused to a pyridazine ring through a shared edge. This fusion creates a planar, aromatic system that exhibits unique electronic properties due to the arrangement of nitrogen atoms within the ring framework. The pyrazole component contributes two nitrogen atoms to the overall structure, while the pyridazine ring adds an additional nitrogen atom, resulting in a highly nitrogen-rich heterocyclic system. The aromatic character of the fused ring system is maintained through the delocalization of π-electrons across both rings, creating a stable and conjugated molecular framework.
The carboxylate ester functionality attached at the 3-position of the ring system introduces additional structural complexity. The ethyl ester group extends from the main ring system through a carbonyl linkage, creating opportunities for both electronic and steric interactions with other molecules. The carbonyl carbon exhibits electrophilic character, while the ester oxygen atoms can serve as hydrogen bond acceptors or coordination sites for metal ions. The ethyl group provides a hydrophobic component that can influence the overall solubility and interaction properties of the molecule.
X-ray crystallographic studies and computational modeling have revealed that the molecule adopts a predominantly planar conformation for the bicyclic core, with the ester substituent capable of rotation around the carbon-carbon bond connecting it to the ring system. The nitrogen atoms within the ring framework are positioned to potentially participate in various types of molecular interactions, including hydrogen bonding, metal coordination, and π-π stacking interactions. The overall molecular geometry creates distinct regions of different electronic density, with electron-rich nitrogen centers contrasting with the more electron-deficient carbon positions, particularly the carbonyl carbon of the ester group.
Basic Physicochemical Properties
The physicochemical properties of this compound reflect the combined influence of its aromatic heterocyclic core and ester functionality. The compound exhibits characteristics typical of nitrogen-rich heterocycles, including moderate polarity and the ability to participate in various types of intermolecular interactions. The presence of multiple nitrogen atoms within the ring system contributes to the overall dipole moment of the molecule, influencing its solubility behavior and interaction with polar solvents. The ester functionality further modulates these properties by introducing additional polar character through the carbonyl group while the ethyl component provides some hydrophobic character.
Solubility characteristics of the compound are influenced by the balance between the polar heterocyclic core and the less polar ethyl ester group. The compound demonstrates limited aqueous solubility due to the aromatic nature of the ring system and the hydrophobic contribution of the ethyl group. However, the nitrogen atoms and carbonyl oxygen provide sites for hydrogen bonding with protic solvents, enabling dissolution in alcohols and other hydrogen-bonding solvents. The overall polarity of the molecule positions it in an intermediate range between highly polar compounds and lipophilic molecules.
Spectroscopic properties of this compound provide valuable insights into its electronic structure and molecular behavior. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the aromatic protons and the aliphatic ethyl group, allowing for structural confirmation and purity assessment. Infrared spectroscopy identifies characteristic absorption bands for the carbonyl stretch of the ester group and the aromatic carbon-carbon and carbon-nitrogen stretching modes. Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of extended π-conjugated systems, with the fused ring framework contributing to the overall electronic transitions observed in the spectrum.
Properties
IUPAC Name |
ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-8(7)4-3-5-10-12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUDVIDTGFPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3 + 2] Cycloaddition Approach
This classical method utilizes N-iminopyridinium ylides reacting with dipolarophiles such as alkenes or alkynes under mild conditions to generate pyrazolo[1,5-a]pyridines. The process is often catalyzed by acids or proceeds under solvent-free conditions, leading to high regioselectivity and yields.
Cross-Dehydrogenative Coupling (CDC) Strategy
Recent developments have demonstrated that CDC reactions between N-amino-2-iminopyridines and β-ketoesters or β-diketones constitute a versatile route:
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- Nucleophilic addition of the enol form of β-dicarbonyl compounds to N-amino-2-iminopyridines.
- Oxidative dehydrogenation facilitated by molecular oxygen under thermal conditions.
- Cyclization and dehydration steps leading to fused heterocyclic systems.
-
- Solvent: Ethanol
- Catalyst: None (metal-free)
- Atmosphere: Oxygen
- Temperature: Approximately 130°C
- Reaction Time: Around 18 hours
Specific Synthesis of Ethyl Derivatives
In particular, the synthesis of Ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate involves the reaction of N-amino-2-iminopyridines with ethyl β-ketoesters, such as ethyl acetoacetate, under optimized CDC conditions. The process yields the target compound with moderate efficiency, often around 34% as reported in experimental studies.
Experimental Data and Reaction Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | N-amino-2-iminopyridine + Ethyl acetoacetate | 34 | In ethanol, acetic acid (2 equiv), 130°C, 18h, air atmosphere |
| 2 | Crystallization from suitable solvent | — | Purification step |
Note: Variations in the substituents on the pyridine or ketoester components can influence yields and reaction pathways.
Mechanistic Insights
The key mechanistic pathway involves:
- Nucleophilic attack of the enol form of ethyl β-ketoesters on the electrophilic amino-iminopyridine.
- Formation of an intermediate adduct.
- Oxidative dehydrogenation driven by molecular oxygen, generating a reactive intermediate.
- Intramolecular cyclization and dehydration, culminating in the formation of the fused pyrazolo[1,5-b]pyridazine core.
This method is notable for its atom economy , environmental friendliness, and broad substrate scope, enabling the synthesis of various derivatives.
Research Findings and Optimization
Recent studies have optimized reaction parameters to improve yields and selectivity:
- Temperature: Maintained at 130°C for effective cyclization.
- Oxidant: Molecular oxygen acts as a green oxidant.
- Reaction time: Extended to 18 hours for complete conversion.
- Solvent: Ethanol provides a suitable medium balancing solubility and reactivity.
The process has been successfully scaled and adapted to synthesize derivatives with different substituents, expanding the chemical space of these heterocycles.
Data Tables Summarizing Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Cycloaddition | N-iminopyridinium ylide + alkene/alkyne | Mild, acid catalysis | High | Classical route, regioselective |
| CDC | N-amino-2-iminopyridine + β-ketoester | Ethanol, O₂, 130°C, 18h | 34–90 | Environmentally friendly, versatile |
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate has been identified as a promising scaffold for the development of inhibitors targeting various protein kinases. Protein kinases play crucial roles in cell signaling pathways related to growth, differentiation, and metabolism. Dysregulation of these kinases is implicated in numerous diseases, including cancer and infectious diseases.
Inhibition of Human Kinases
Research indicates that derivatives of the pyrazolo[1,5-b]pyridazine scaffold exhibit selective inhibition against various human kinases. A study reported the optimization of this compound for treating human African trypanosomiasis (HAT), demonstrating significant selectivity for Trypanosoma brucei over human kinases such as GSK-3β and CDK-2/4 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Anticancer Potential
The compound's structural features allow it to interact with kinase binding sites effectively, making it a candidate for anticancer drug development. It has shown potential in inhibiting pathways involved in tumor growth and proliferation . The ability to modify the compound's structure further enhances its therapeutic profile against various cancer types.
Biochemical Research Applications
This compound is also utilized in biochemical research settings, particularly in studies involving protein interactions and enzymatic activities.
Protein Labeling and Modification
In protein biology, this compound can be employed for labeling and modifying proteins during purification processes. Its reactive groups facilitate covalent bonding with amino acids in proteins, allowing researchers to track and analyze protein behavior under various conditions .
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies, particularly for kinases involved in signal transduction pathways. By understanding how this compound interacts with specific enzymes, researchers can elucidate mechanisms of action and develop more targeted therapeutics.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-B]pyridazine Derivatives
Methyl Pyrazolo[1,5-B]pyridazine-3-carboxylate :
- Structural Difference : Methyl ester vs. ethyl ester.
- Synthesis : Prepared via Huisgen cycloaddition between pyridazin-1-ium-1-amine iodide and methyl propiolate, yielding 36% after purification .
- Physicochemical Properties : Melting point (119–121°C), molecular weight 178.1 g/mol .
- Applications : Intermediate for carboxylic acid derivatives (e.g., compound 90 in ) used in kinase inhibitor studies .
- Yield/Purity: Available at 95% purity . Applications: Used in COX-2 inhibitor synthesis (e.g., 3-(4-methanesulfonyl-phenyl)-2-(4-methoxy-phenyl)-pyrazolo[1,5-b]pyridazine) via hydrolysis and functionalization .
Pyrazolo[1,5-A]pyridine Derivatives
- Ethyl Pyrazolo[1,5-A]pyridine-3-carboxylate :
- Structural Difference : Pyridine ring (one nitrogen) vs. pyridazine (two adjacent nitrogens).
- Properties : SMILES:
O=C(OCC)c1c2ccccn2nc1; molecular formula C₁₀H₁₀N₂O₂ . - Biological Relevance : Pyrazolo[1,5-a]pyridine scaffolds are explored for antitumor activity, especially when fused with isoxazole cores .
Pyrazolo[1,5-A]pyrimidine Derivatives
- Ethyl Pyrazolo[1,5-A]pyrimidine-6-carboxylate: Structural Difference: Pyrimidine core (two nitrogens in 1,3-positions) vs. pyridazine. Synthesis: Condensation of 1,3-diketones with 5-aminopyrazoles in acetic acid, yielding 87–95% . Applications: Protein kinase inhibitors in cancer research .
- Ethyl 2-Amino-5,7-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxylate: Properties: Molecular weight 234.25 g/mol; used as a precursor for antimicrobial agents (though activity was insignificant in some studies) .
Comparative Analysis of Key Properties
Biological Activity
Ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, cellular effects, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉N₃O₂ and a molecular weight of approximately 191.19 g/mol. Its unique structure combines features of pyrazole and pyridazine rings, which contribute to its reactivity and biological properties. The compound is synthesized through various methods that allow for the creation of derivatives with enhanced pharmacological properties .
Biochemical Interactions
Research indicates that this compound interacts with several key enzymes and proteins, influencing their activity:
- Acetylcholinesterase Interaction : The compound has been shown to interact with acetylcholinesterase, an enzyme crucial for hydrolyzing acetylcholine in the nervous system. This interaction may have implications for neuropharmacology .
- Gene Expression Modulation : It affects gene expression related to oxidative stress response, indicating potential antioxidant properties .
Cellular Effects
This compound exhibits significant effects on various cell types:
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .
- Antitumor Potential : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, certain pyrazole derivatives have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited cytotoxic effects .
Antifungal Activity
A study explored the antifungal activity of synthesized pyrazole derivatives, including this compound. Notably, some derivatives showed significant efficacy against phytopathogenic fungi such as Rhizoctonia solani, with EC50 values lower than commercial fungicides .
Anticancer Synergy
Research involving the combination of this compound derivatives with doxorubicin indicated a synergistic effect in inhibiting breast cancer cell growth. This synergy was particularly pronounced in the MDA-MB-231 cell line, suggesting that these compounds could enhance the efficacy of existing chemotherapy agents .
Comparative Analysis of Similar Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | Pyrazole fused with pyridine | Different ring fusion affects reactivity |
| Pyrazolo[3,4-b]quinoline | Pyrazole fused with quinoline | Exhibits distinct biological activity |
| 4H-pyrazolo[1,5-b]pyridazine | Similar core structure but different substituents | Varies in solubility and stability |
This compound stands out due to its specific combination of heterocyclic rings and functional groups that confer unique reactivity and biological activity compared to these similar compounds .
Future Directions
Further research is necessary to elucidate the precise mechanisms of action of this compound. Key areas for future studies include:
- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems will inform its therapeutic applications.
- Mechanistic Studies : Investigating interactions with specific biological targets will clarify its potential uses in treating various diseases.
Q & A
Q. What are the common synthetic methodologies for Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate derivatives?
The synthesis typically involves multi-step reactions starting from hydrazine derivatives or aminopyrazoles. For example:
- Cyclization : Reacting 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., pentane-2,4-dione, ethyl acetoacetate) under reflux conditions yields pyrazolo[1,5-a]pyrimidine scaffolds .
- 1,3-Dipolar Cycloaddition : Pyridine N-imides react with ethyl propiolate to form pyrazolo[1,5-a]pyridine derivatives, where regioselectivity is influenced by substituent electronic effects .
- Functionalization : Post-synthetic modifications, such as nucleophilic substitution at the ester group, enable diversification .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between pyrazole and pyridazine rings) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in studies of related pyrazolo-pyridine derivatives .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., ChemSpider ID: 5384191 for pyrazolo[1,5-a]pyrimidine analogs) .
Advanced Research Questions
Q. How do electronic and steric factors influence regioselectivity in pyrazolo[1,5-B]pyridazine synthesis?
- Electronic Effects : Electron-withdrawing substituents (e.g., cyano groups) on pyridine N-imides favor cycloaddition at specific positions due to dipole stabilization .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) can redirect reaction pathways, as observed in cyclization reactions of aminopyrazoles .
- Hydrogen Bonding : Intramolecular interactions during intermediate formation may stabilize one regioisomer over another .
Q. What strategies optimize the synthesis of bioactive pyrazolo[1,5-B]pyridazine derivatives?
- Substitution Reactions : Replacing the ester group with amides (via hydrolysis and coupling) enhances solubility and target affinity, as demonstrated in pyrazolo[1,5-a]pyrimidine-3-carboxamide synthesis .
- Heterocycle Fusion : Incorporating isoxazole or triazole rings (e.g., via click chemistry) improves antitumor activity, as seen in related compounds .
- Computational Modeling : Tools like Discovery Studio predict binding modes, guiding rational design of derivatives with enhanced kinase inhibition .
Q. How can contradictory data on reaction yields or regioselectivity be resolved?
- Condition Optimization : Adjusting solvents (e.g., THF vs. DMF), bases (e.g., KOtBu vs. NaH), or temperatures can reconcile discrepancies. For example, yields of 87–95% were achieved using pentane-2,4-dione in ethanol under reflux .
- Mechanistic Studies : Isotopic labeling or in-situ NMR monitoring clarifies reaction pathways and intermediates .
Methodological Considerations
Q. What are the key challenges in scaling up pyrazolo[1,5-B]pyridazine synthesis?
- Purification : Column chromatography is often required due to byproducts from multi-step reactions .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) must balance efficiency with cost and toxicity .
Q. How are pyrazolo[1,5-B]pyridazine derivatives applied in medicinal chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
